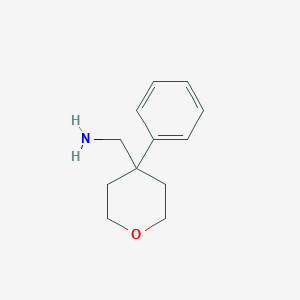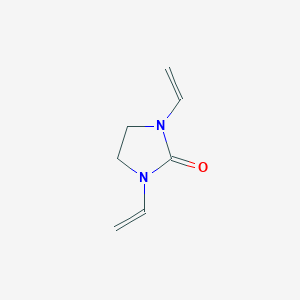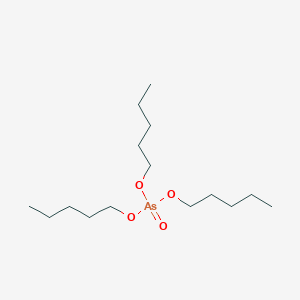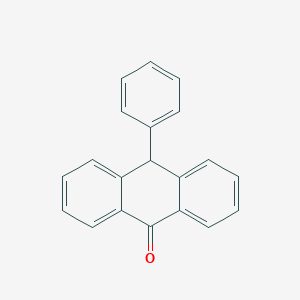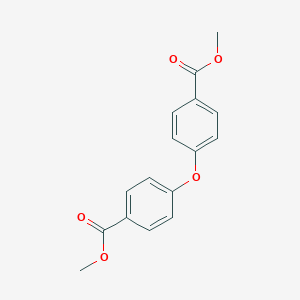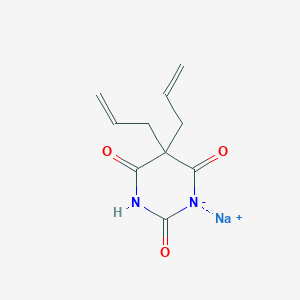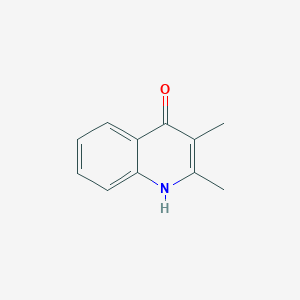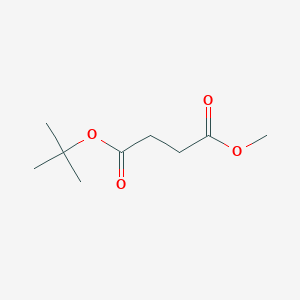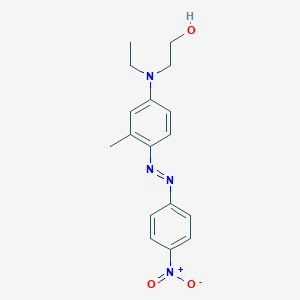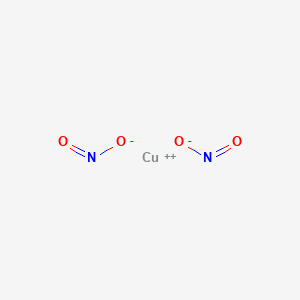
Cupric nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric nitrite is an inorganic compound with the chemical formula Cu(NO₂)₂. It is a copper salt of nitrous acid and is known for its role in various chemical reactions, particularly in the field of catalysis and environmental chemistry. This compound is typically found in the form of blue or greenish-blue crystals and is soluble in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cupric nitrite can be synthesized through several methods. One common method involves the reaction of copper metal or copper oxide with nitric acid, followed by the addition of sodium nitrite. The reaction can be represented as follows: [ \text{Cu} + 2 \text{HNO₃} \rightarrow \text{Cu(NO₃)₂} + \text{H₂O} + \text{NO₂} ] [ \text{Cu(NO₃)₂} + 2 \text{NaNO₂} \rightarrow \text{Cu(NO₂)₂} + 2 \text{NaNO₃} ]
Industrial Production Methods
In industrial settings, copper nitrite is often produced by treating copper metal with a mixture of nitric acid and sodium nitrite under controlled conditions. The reaction is typically carried out in a reactor where the temperature and pH are carefully monitored to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Types of Reactions
Cupric nitrite undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to copper nitrate in the presence of strong oxidizing agents.
Reduction: It can be reduced to copper metal or copper(I) compounds using reducing agents.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines.
Major Products Formed
Oxidation: Copper nitrate (Cu(NO₃)₂)
Reduction: Copper metal (Cu) or copper(I) compounds (Cu₂O)
Substitution: Various copper complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Cupric nitrite has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its role in enzymatic reactions, particularly in the nitrogen cycle.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
Cupric nitrite exerts its effects through various mechanisms, depending on the context of its use. In catalytic reactions, copper nitrite acts as an electron transfer agent, facilitating
Propiedades
Número CAS |
14984-71-5 |
|---|---|
Fórmula molecular |
CuN2O4 |
Peso molecular |
155.56 g/mol |
Nombre IUPAC |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
Clave InChI |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
SMILES canónico |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Key on ui other cas no. |
14984-71-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


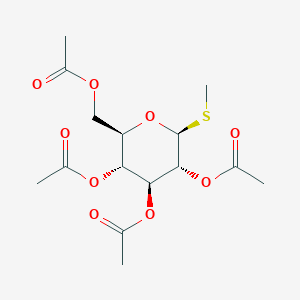
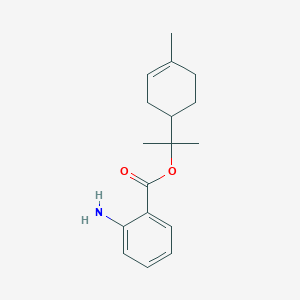
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
